Product packaging for (6-(Dimethylamino)pyridin-2-yl)methanol(Cat. No.:CAS No. 215869-78-6)

(6-(Dimethylamino)pyridin-2-yl)methanol

Cat. No.: B1453225
CAS No.: 215869-78-6
M. Wt: 152.19 g/mol
InChI Key: GBNLHIYJOSNQGZ-UHFFFAOYSA-N
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Description

(6-(Dimethylamino)pyridin-2-yl)methanol is a pyridine derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 6-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyridine ring. The dimethylamino group is a strong electron-donating substituent, enhancing the basicity of the pyridine nitrogen and improving solubility in polar solvents. This compound is widely utilized in medicinal chemistry and organic synthesis as a precursor or intermediate, particularly in the development of receptor-targeted molecules (e.g., cannabinoid receptor modulators) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B1453225 (6-(Dimethylamino)pyridin-2-yl)methanol CAS No. 215869-78-6

Properties

IUPAC Name

[6-(dimethylamino)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNLHIYJOSNQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679096
Record name [6-(Dimethylamino)pyridin-2-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215869-78-6
Record name 6-(Dimethylamino)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215869-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Dimethylamino)pyridin-2-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(dimethylamino)pyridin-2-yl]methanol
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Biological Activity

(6-(Dimethylamino)pyridin-2-yl)methanol is an organic compound characterized by a pyridine ring with a dimethylamino group and a hydroxymethyl group. Its molecular formula is C9H12N2OC_9H_{12}N_2O with a molecular weight of approximately 152.19 g/mol. The unique arrangement of its functional groups influences its biological properties and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of various enzyme systems and potential therapeutic applications in treating disorders such as cancer, diabetes, and neurodegenerative diseases.

  • Enzyme Modulation : This compound has been identified as a modulator of pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis. Modulating PKM2 activity can influence metabolic pathways relevant to cancer and other metabolic disorders .
  • Acetylcholinesterase Reactivation : Similar compounds have shown the ability to reactivate acetylcholinesterase (AChE), which is crucial in treating nerve agent poisoning and certain neurodegenerative conditions .
  • Antimicrobial Properties : There are indications that compounds structurally related to this compound possess antibacterial activity against various strains of bacteria, including multidrug-resistant strains .

Research Findings

Recent studies have highlighted the biological activities associated with this compound and related compounds:

Study Findings Reference
PKM2 ModulationDemonstrated the ability to modulate PKM2 activity, affecting cancer metabolism.
AChE ReactivationCapable of reactivating AChE inhibited by organophosphorus compounds, suggesting therapeutic potential in poisoning cases.
Antimicrobial ActivityExhibited potent antibacterial effects on Gram-positive and Gram-negative bacteria.

Case Studies

  • Cancer Treatment : In vitro studies have shown that this compound can inhibit tumor cell proliferation by modulating glycolytic pathways through PKM2 . This modulation leads to an accumulation of upstream glycolytic intermediates, which may enhance lipid and nucleic acid synthesis necessary for tumor growth.
  • Neuroprotection : Research into related compounds indicates potential neuroprotective effects through AChE reactivation, which could be beneficial in conditions such as Alzheimer's disease .
  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound displayed significant antibacterial activity against resistant strains, highlighting its potential use in treating infections where conventional antibiotics fail .

Scientific Research Applications

Medicinal Chemistry

(6-(Dimethylamino)pyridin-2-yl)methanol has garnered attention for its potential in drug development. Its structural similarities to other biologically active compounds suggest it may serve as a lead compound in the design of new pharmaceuticals.

Case Studies

  • Pyruvate Kinase Modulation : Research indicates that this compound can modulate the activity of pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis. PKM2 is often overexpressed in cancer cells, making it a target for cancer therapy. Compounds that inhibit PKM2 can potentially reduce tumor growth and proliferation, indicating that this compound may play a role in cancer treatment strategies .
  • Diabetic Conditions : The modulation of PKM2 activity also presents therapeutic avenues for metabolic disorders such as diabetes and obesity. By influencing glycolytic pathways, this compound could help manage blood glucose levels in diabetic patients .

Organic Synthesis

The compound's reactivity allows it to be used as an intermediate in various organic synthesis processes. Its ability to participate in nucleophilic catalysis makes it valuable for developing new synthetic methodologies.

Applications

  • Catalysis : The dimethylamino group can act as an electron donor, enhancing the nucleophilicity of the pyridine nitrogen. This property facilitates various reaction mechanisms, including hydrogen bonding studies and the synthesis of more complex organic molecules .

Material Science

In material science, this compound's structure can be utilized to develop new materials with specific functionalities.

Potential Uses

  • Surface Interactions : The presence of the amine group allows for interactions with different surfaces, which could be beneficial in creating coatings or surface treatments that require specific chemical properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the pyridine ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituent Effects
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(6-(Dimethylamino)pyridin-2-yl)methanol -N(CH₃)₂ C₈H₁₂N₂O 152.20 High basicity; medicinal chemistry
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol -N(C₄H₈) C₁₀H₁₄N₂O 178.23 Bulky substituent; research use
(6-Methoxypyridin-2-yl)methanol -OCH₃ C₇H₉NO₂ 139.15 Moderate electron donation; synthesis
(6-Trifluoromethylpyridin-2-yl)methanol -CF₃ C₇H₆F₃NO 177.12 Electron-withdrawing; fluorinated APIs
(6-Methylpyridin-2-yl)methanol -CH₃ C₇H₉NO 123.16 Low steric hindrance; intermediates

Key Observations :

  • Electronic Effects: The dimethylamino group increases electron density at the pyridine nitrogen, enhancing nucleophilicity and hydrogen-bonding capacity compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups .
  • Solubility: Dimethylamino and pyrrolidinyl substituents improve water solubility due to their polar nature, whereas trifluoromethyl groups enhance lipophilicity .

Stability and Reactivity

  • Dimethylamino Derivative: Prone to oxidation at the amine group under acidic conditions, requiring inert atmospheres for long-term storage .
  • Trifluoromethyl Analog : High stability due to the robust C-F bonds, making it suitable for harsh reaction conditions .
  • Hydroxymethyl Group : Common across all analogs; participates in esterification, etherification, and oxidation reactions .

Preparation Methods

Starting Materials and Protection Strategies

Introduction of the Hydroxymethyl Group at the 2-Position

  • The 2-position is functionalized by converting a 2-chloro or 2-formyl pyridine intermediate to the corresponding hydroxymethyl derivative.
  • For example, the hydrolysis of acetals or dioxolane derivatives under acidic conditions yields the aldehyde, which is then reduced to the primary alcohol.
  • Oxidation of the primary alcohol back to aldehyde can be done using activated manganese dioxide in halogenated solvents like chloroform.

Installation of the Dimethylamino Group at the 6-Position

  • The dimethylamino group is introduced via nucleophilic substitution or palladium-catalyzed amination reactions.
  • For instance, trifluoromethanesulfonic acid esters of the pyridine derivative can be reacted with dimethylamine under reflux in polar solvents to afford the 6-(dimethylamino) substitution.
  • Palladium-catalyzed cross-coupling reactions with amines have also been reported, using tetrakis(triphenylphosphine)palladium as catalyst under nitrogen atmosphere.

General Synthetic Sequence Example

Step Intermediate Reagents/Conditions Notes
1 2-chloro-6-(protected hydroxymethyl)pyridine Protection with 2-trimethylsilanyl-ethoxymethoxymethyl groups Protects hydroxymethyl during amination
2 2-benzyloxy-6-(protected hydroxymethyl)pyridine Benzyl alcohol, sodium hydride, DMF at 0°C Introduces benzyloxy substituent
3 6-(protected hydroxymethyl)pyridin-2-ol Acidic hydrolysis Removes protecting groups to reveal hydroxyl
4 6-(dimethylamino)pyridin-2-yl)methanol Reaction with dimethylamine or palladium-catalyzed amination Final substitution step

Detailed Research Findings and Reaction Conditions

  • Reaction Temperatures : Most substitution and protection reactions are conducted between 0°C and reflux temperatures (70–120°C), depending on the step.
  • Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used.
  • Catalysts and Bases : Sodium hydride is used for deprotonation in alkoxylation steps; palladium catalysts facilitate amination.
  • Purification : Organic phases are typically washed with water, dried over magnesium sulfate, filtered, and solvents evaporated. Final products are isolated by chromatography or distillation under reduced pressure.
  • Protection/Deprotection : Trimethylsilyl and dioxolane protecting groups are stable under basic and neutral conditions but cleaved under acidic conditions.

Summary Table of Key Preparation Steps

Preparation Stage Reagents/Conditions Purpose Outcome
Protection of hydroxymethyl 2-trimethylsilanyl-ethoxymethoxymethyl, sodium hydride, DMF, 0°C Protect hydroxyl group Stable intermediate for further reactions
Amination at 6-position Dimethylamine, polar solvents, 70–120°C or Pd catalyst, triflate ester, reflux Introduce dimethylamino group Formation of 6-(dimethylamino) substituent
Hydrolysis of protecting groups Acidic aqueous workup Remove protecting groups Free hydroxymethyl group
Oxidation/reduction MnO2 oxidation or NaBH4 reduction Functional group interconversion Aldehyde or alcohol as needed

Notes on Methodological Variations

  • Some methods utilize trifluoromethanesulfonic acid esters as activated intermediates for amination.
  • Alternative routes involve hydrazine hydrate for ring transformations or intermediate modifications.
  • Reaction times vary from 30 minutes to several hours depending on step and temperature.
  • The choice of protecting groups and solvents is critical for yield and purity.

Q & A

Basic: What are the common synthetic routes for (6-(Dimethylamino)pyridin-2-yl)methanol, and what key reaction conditions influence yield and purity?

The synthesis typically involves introducing the dimethylamino group onto a pyridine ring followed by hydroxymethylation. A nucleophilic substitution reaction using dimethylamine under basic conditions (e.g., NaOH) with a halogenated pyridine precursor (e.g., 6-chloropyridin-2-ylmethanol) is a common approach. Reaction temperature (60–80°C) and solvent choice (e.g., DMSO or ethanol) significantly impact yield. Purification via column chromatography or recrystallization ensures high purity .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and carbon backbone.
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated in similar pyridine derivatives (e.g., ’s hydrogen-bonded crystal structure).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 167.1).
  • IR spectroscopy : Detects O-H (3200–3600 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) stretches .

Advanced: What strategies are effective in optimizing enantiomeric excess during the asymmetric synthesis of chiral derivatives?

Enantioselective reduction of ketone precursors (e.g., using chiral catalysts like BINAP-Ru complexes) or microbial bioreduction (e.g., Leuconostoc pseudomesenteroides N13, as in ) can achieve >90% ee. Kinetic resolution via lipase-catalyzed esterification is another method. Reaction parameters (pH, temperature, co-solvents) must be optimized using statistical models like inscribed design-focused multi-response nonlinear programming .

Advanced: How does the dimethylamino group influence reactivity in nucleophilic substitution or coordination chemistry?

The dimethylamino group is electron-donating, activating the pyridine ring for electrophilic substitution at specific positions (e.g., para to the amino group). In coordination chemistry, it acts as a weak-field ligand, forming complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), which are studied for catalytic applications. Comparative studies with methyl or halogen substituents ( ) highlight its role in modulating electronic and steric effects .

Basic: What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (N2_2/Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation. Stability is comparable to analogs like (6-methylpyridin-2-yl)methanol ( ), but the dimethylamino group increases hygroscopicity, necessitating desiccants .

Advanced: How can computational methods predict regioselectivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Retrosynthesis tools like Template_relevance Reaxys () predict feasible pathways. For example, electrophilic attack on the pyridine ring is favored at the 4-position due to electron-donating effects of the dimethylamino group .

Basic: What analytical techniques quantify this compound in complex mixtures?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate it from impurities.
  • LC-MS : Combines retention time with mass accuracy for identification in biological matrices.
  • GC-MS : Suitable for volatile derivatives (e.g., silylated forms) .

Advanced: What contradictions exist in biological activity data, and how can they be addressed?

Discrepancies in antimicrobial or anticancer activity across studies (e.g., in vitro vs. in vivo) may arise from bioavailability differences or metabolite interference. Methodological solutions include:

  • Standardizing assay conditions (e.g., cell line selection, exposure time).
  • Using isotopic labeling (e.g., 14^{14}C) to track metabolic pathways.
  • Validating targets via CRISPR knockouts or molecular docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(Dimethylamino)pyridin-2-yl)methanol
Reactant of Route 2
(6-(Dimethylamino)pyridin-2-yl)methanol

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